4-(4-methyl-1H-pyrazol-1-yl)benzonitrile
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Overview
Description
“4-(4-methyl-1H-pyrazol-1-yl)benzonitrile” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a benzonitrile group . The InChI code for this compound is 1S/C11H9N3/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,9H2 .Scientific Research Applications
1. Complexation Studies
4-{(3-(pyridine-2-yl) 1H-pyrazole-1-yl}methyl benzonitrile (L1) has been used in complexation studies with ruthenium and rhodium/iridium. It forms mononuclear complexes where the nitrile group remains as a free pendant group, not participating in complexation (Sairem et al., 2012).
2. Synthesis of Antimicrobial Compounds
Derivatives of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile, including similar compounds to 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile, have been synthesized and evaluated as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
3. Optical and Electronic Properties Analysis
Pyrazole compounds, such as 4-(3-(2-amino-3,5-dibromophenyl)-1-(benzoyl)-4,5-dihydro-1H-pyrazol-5-yl)benzonitriles, have been studied for their molecular architecture and optoelectronic properties using density functional theory, providing insights into their electrostatic potential, bonding orbital interactions, and energy band gaps (Bharathi & Santhi, 2017).
4. Ligand Applications in Inorganic Chemistry
Compounds containing the pyrazole core, including (E)-4-((3,5-dimethyl-1-(4-R-phenyl)-1H-pyrazol-4-yl)diazenyl)benzonitrile, have been synthesized for potential application as ligands in inorganic chemistry. Their characterization using various analytical techniques sheds light on the robustness of their conjugated structure (Faundez-Gutierrez et al., 2014).
5. Development of Anti-Inflammatory Agents
A series of 4-(3-(2-amino-3,5-dibromophenyl)-1-(4-substitutedbenzoyl)-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile compounds have been synthesized and evaluated for their anti-inflammatory properties. Molecular docking analysis of receptor-ligand binding has been employed to demonstrate their potential as inhibitors in treating inflammation-related illnesses (Bharathi & Santhi, 2020).
6. Antitumor Activity Evaluation
Certain 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives, which are structurally similar to this compound, have been synthesized and evaluated for their antitumor activity against various cancer cell lines. This research provides a foundation for optimizing lung cancer inhibitory agents (Jing et al., 2012).
Future Directions
The future directions in the study of “4-(4-methyl-1H-pyrazol-1-yl)benzonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, these compounds may have potential applications in the development of new therapeutic agents .
Mechanism of Action
Target of Action
Similar compounds, such as 4-(1h-pyrazol-1-yl)benzenesulfonamide derivatives, have shown activity against leishmania species . These parasites are responsible for leishmaniasis, a neglected tropical disease .
Mode of Action
It is suggested that similar compounds interact with their targets, leading to changes in the parasitic cells
Biochemical Pathways
Related compounds have been shown to affect the survival and proliferation of leishmania species . The downstream effects of these interactions could potentially include disruption of essential biological processes within the parasite, leading to its death .
Result of Action
Similar compounds have shown antileishmanial activity, suggesting that they may induce cell death in leishmania species .
Properties
IUPAC Name |
4-(4-methylpyrazol-1-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-9-7-13-14(8-9)11-4-2-10(6-12)3-5-11/h2-5,7-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNOHDUJNAVWFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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